molecular formula C13H19NO B14474226 N-(1-Phenylheptylidene)hydroxylamine CAS No. 69060-57-7

N-(1-Phenylheptylidene)hydroxylamine

Cat. No.: B14474226
CAS No.: 69060-57-7
M. Wt: 205.30 g/mol
InChI Key: DHUKZLUBJCSPMT-UHFFFAOYSA-N
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Description

N-(1-Phenylheptylidene)hydroxylamine is an N-substituted hydroxylamine derivative characterized by a phenyl group and a heptylidene chain (a seven-carbon alkylidene group) attached to the hydroxylamine moiety (NH-O-). N-substituted hydroxylamines are known for diverse biological activities, including enzyme inhibition, mutagenicity, and antimicrobial effects, depending on their substituents .

Properties

CAS No.

69060-57-7

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(1-phenylheptylidene)hydroxylamine

InChI

InChI=1S/C13H19NO/c1-2-3-4-8-11-13(14-15)12-9-6-5-7-10-12/h5-7,9-10,15H,2-4,8,11H2,1H3

InChI Key

DHUKZLUBJCSPMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Phenylheptylidene)hydroxylamine can be synthesized through the reaction of 1-phenylheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being heated to reflux for several hours. The product is then isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylheptylidene)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-Phenylheptylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Phenylheptylidene)hydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The compound can also undergo rearrangement reactions, such as the Beckmann rearrangement, to form amides or nitriles .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Hydroxylamine Derivatives

Compound Name Key Structural Features Biological Activity Metabolic Pathways Regulatory Notes
This compound Phenylheptylidene, NH-O- Inferred: Enzyme inhibition Likely CYP-mediated Potential regulation
N-(2-Methoxyphenyl)hydroxylamine 2-Methoxyphenyl, NH-O- Mutagenic, DNA interaction CYP1A, CYP2E1 reduction Not specified
(Z)-N,N’-Bis-hydroxylamine (Compound 1) Isothiazolyl-propene, dual NH-O- Trehalase inhibition (−8.7 kcal/mol) Not studied Research use
O-Ethyl Hydroxylamine O-Ethyl, NH2OH Antimicrobial, anticancer Non-enzymatic reduction Not controlled
N-(4-sec-Butylthio...)hydroxylamine Complex aryl, NH-O- Controlled substance Not specified Class A (UK)

Table 2: Metabolic Pathway Comparison

Enzyme System N-(2-Methoxyphenyl)hydroxylamine Inferred for Target Compound
CYP1A Primary reductase (o-anisidine) Likely contributor
CYP2E1 Oxidizes o-anisidine to o-aminophenol Minor role
NADPH:CYP Reductase Partial role in reduction Possible involvement

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